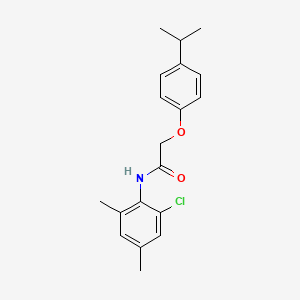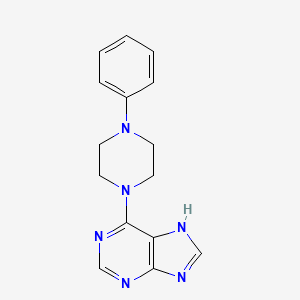![molecular formula C15H16Cl2N2O2 B5662179 3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of benzamide derivatives, including those with substitutions that introduce isoxazole groups and various halogens, is of significant interest due to their diverse chemical and physical properties. These compounds are explored for various applications, including pharmaceuticals, due to their structural uniqueness and reactivity.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions including chlorination, oxidation, and ammonolysis processes. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide involved chlorination, oxidation, and ammonolysis to achieve a high purity yield (Zhang Zho, 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray crystallography and density functional theory (DFT) calculations. These analyses help in understanding the geometric properties, vibrational wavenumbers, and electronic properties of the compounds. For example, the molecular structure of N-bromosuccinimide (NBS)-promoted α,β-unsaturated isoxazol-5(4H)-ones was investigated using DFT, indicating the method's ability to predict vibrational frequencies and structural data accurately (H. Kiyani et al., 2015).
Chemical Reactions and Properties
The chemical reactions of benzamide derivatives can involve oxidation processes where various oxidizing agents lead to different oxidation degrees and sites. For example, an anticonvulsant benzamide derivative underwent oxidation at the arylmethyl group without cleavage of the isoxazole ring, leading to phthalimide and lactame derivatives (S. Adolphe-Pierre et al., 1998).
Propiedades
IUPAC Name |
3,5-dichloro-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-4-11-7-12(21-18-11)8-19(3)15(20)10-5-13(16)9(2)14(17)6-10/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZMTWIEVQZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN(C)C(=O)C2=CC(=C(C(=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5662104.png)

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)
![3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5662142.png)
![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)

![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)
